molecular formula C24H29N3O3 B2621854 1-tert-butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 912901-92-9

1-tert-butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2621854
CAS No.: 912901-92-9
M. Wt: 407.514
InChI Key: HUZJVGSJBWFXHR-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a pyrrolidin-2-one core substituted with a tert-butyl group and a benzodiazole moiety linked via an ethyl spacer to a 3-methoxyphenoxy aromatic ring. The benzodiazole (1H-1,3-benzodiazol-2-yl) system contributes π-π stacking and hydrogen-bonding capabilities, while the tert-butyl group enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

1-tert-butyl-4-[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-24(2,3)27-16-17(14-22(27)28)23-25-20-10-5-6-11-21(20)26(23)12-13-30-19-9-7-8-18(15-19)29-4/h5-11,15,17H,12-14,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZJVGSJBWFXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with appropriate carboxylic acids or their derivatives.

    Attachment of the Methoxyphenoxyethyl Side Chain: This step involves the reaction of the benzodiazole intermediate with 3-methoxyphenol and ethylene oxide under basic conditions.

    Formation of the Pyrrolidinone Core: The final step involves the cyclization of the intermediate with tert-butylamine and a suitable acylating agent to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The benzodiazole ring can be reduced under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications due to its ability to interact with biological targets. The benzodiazole moiety can inhibit specific enzymes or receptors, which may lead to the development of new drugs targeting various diseases.

Case Study:
Research has shown that derivatives of benzodiazole exhibit significant biological activity, including anticancer properties. For instance, studies involving similar compounds have demonstrated efficacy against cancer cell lines by inducing apoptosis and inhibiting tubulin polymerization .

Organic Synthesis

In organic chemistry, this compound serves as a crucial intermediate for synthesizing more complex molecules. Its unique functional groups enable chemists to create derivatives with tailored properties for specific applications.

Synthesis Pathway:
The synthesis typically involves multi-step reactions:

  • Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with appropriate carboxylic acids.
  • Attachment of the Methoxyphenoxyethyl Side Chain: This is done by reacting the benzodiazole intermediate with 3-methoxyphenol and ethylene oxide.
  • Formation of the Pyrrolidinone Core: The final cyclization with tert-butylamine and an acylating agent forms the pyrrolidinone ring.

Material Science

The compound's properties make it suitable for developing advanced materials with specific functionalities. Its interactions at the molecular level can be exploited to design materials with enhanced mechanical or thermal properties.

Application Example:
Research has indicated that compounds with similar structures can be utilized in creating polymers or coatings that exhibit improved resistance to environmental factors, thereby extending their application in industrial settings .

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole moiety can interact with active sites of enzymes, potentially inhibiting their activity. The methoxyphenoxyethyl side chain may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Molecular Formula Molar Mass (g/mol) Substituent Variations Key Properties
Target Compound : 1-tert-butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one C₂₆H₃₀N₄O₃ 458.55 3-Methoxyphenoxy, tert-butyl Predicted lipophilicity (XLogP3 ~4.3), moderate polar surface area (~47 Ų) .
Analog 1 : 4-{1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(tert-butyl)pyrrolidin-2-one C₂₅H₂₈N₄O₃ 440.52 4-Methoxyphenoxy (para-substitution) Enhanced solubility compared to 3-methoxy due to para-substitution; potential for altered receptor binding .
Analog 2 : 1-tert-butyl-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone C₂₄H₂₉N₃O₃ 407.51 2-Methoxyphenoxy (ortho-substitution) Higher steric hindrance; boiling point 612.4°C, pKa 4.87 .
Analog 3 : 1-(4-Fluorophenyl)methyl-4-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one C₂₈H₂₆FN₃O₂ 467.54 4-Fluorophenylmethyl, 4-methylphenoxy Increased polarity (fluorine substitution); XLogP3 4.3, polar surface area 47.4 Ų .
Analog 4 : 1-butyl-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzodiazol-2-yl}pyrrolidin-2-one hydrochloride C₂₅H₃₂ClN₃O₂ 442.0 n-Butyl (vs. tert-butyl), 2,6-dimethylphenoxy, hydrochloride salt Enhanced aqueous solubility (hydrochloride salt); molecular weight 442.0 .

Structural and Functional Insights :

Substituent Position Effects: The 3-methoxyphenoxy group in the target compound may induce moderate steric effects compared to 2-methoxyphenoxy (ortho-substitution, Analog 2), which likely reduces conformational flexibility .

Hydrochloride salts (e.g., Analog 4) enhance aqueous solubility, critical for in vivo bioavailability .

2,6-Dimethylphenoxy (Analog 4) provides steric bulk, which might hinder interactions with hydrophobic binding pockets .

Biological Activity

1-tert-butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, pharmacokinetics, and structural characteristics, supported by relevant data and case studies.

  • Chemical Name : this compound
  • CAS Number : 878694-34-9
  • Molecular Formula : C24H29N3O3
  • Molecular Weight : 407.5054 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzodiazole derivatives, including the compound . The antimicrobial activity was assessed against various strains of bacteria and fungi using the broth microdilution method.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli< 29 μg/mL
Salmonella typhimurium< 132 μg/mL
Candida albicans< 207 μg/mL
Staphylococcus aureus< 40 μg/mL
Bacillus subtilis< 47 μg/mL

The compound exhibited broad-spectrum activity, particularly effective against Gram-negative bacteria such as E. coli and S. typhimurium, as well as fungi like C. albicans .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve inhibition of essential bacterial pathways, including cell wall synthesis and DNA replication. Molecular docking studies have indicated favorable binding interactions with target proteins such as DNA gyrase, which is crucial for bacterial growth and replication .

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated using predictive models such as SwissADME. The findings suggest:

  • Lipophilicity (Log P) : Indicates good absorption potential.
  • Topological Polar Surface Area (TPSA) : Suggests favorable permeability through biological membranes.
  • Bioavailability : Estimated to be high, suggesting effective systemic circulation post-administration.

These properties are critical for determining the therapeutic viability of the compound in clinical applications .

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar benzodiazole derivatives. For example, a study synthesized various derivatives and assessed their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results demonstrated that structural modifications significantly influenced their biological activity, supporting the notion that the introduction of different substituents can enhance efficacy .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-tert-butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one, and what analytical methods validate its purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling tert-butyl-protected pyrrolidinone precursors with functionalized benzodiazole intermediates. Key steps include nucleophilic substitution (e.g., alkylation of benzodiazole with 2-(3-methoxyphenoxy)ethyl groups) and cyclization under reflux conditions. Reaction solvents like DMF or acetonitrile are common, with purification via column chromatography or recrystallization . Structural validation employs 1^1H/13^13C NMR, IR spectroscopy, and mass spectrometry, while purity is confirmed by HPLC (>95% purity thresholds) .

Q. Which spectroscopic techniques are critical for characterizing the structural and electronic properties of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions and confirm tert-butyl group integrity. 19^19F NMR (if fluorinated analogs exist) tracks electronic environments .
  • X-ray Crystallography : Resolves bond angles, torsional strain in the pyrrolidin-2-one ring, and π-π stacking in benzodiazole moieties (e.g., C=O···H interactions) .
  • UV-Vis and Fluorescence Spectroscopy : Assess electronic transitions in the benzodiazole core, relevant for photostability studies .

Q. What solubility and stability considerations are critical for in vitro assays involving this compound?

  • Methodological Answer : The compound’s tert-butyl group enhances lipophilicity, requiring DMSO as a stock solvent. Stability tests (e.g., 24-hour incubation in PBS at 37°C) assess degradation under physiological conditions. Avoid aqueous buffers with high chloride content to prevent precipitation .

Advanced Research Questions

Q. How can researchers optimize reaction yields and minimize byproducts during the synthesis of this benzodiazole-pyrrolidinone hybrid?

  • Methodological Answer :

  • Catalyst Screening : Use Pd2_2(dba)3_3 or SPhos ligands to improve coupling efficiency in Suzuki-Miyaura reactions (if applicable) .
  • Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions like N-alkylation.
  • Purification Strategies : Combine silica gel chromatography with size-exclusion methods for high-molecular-weight byproduct removal .

Q. How can contradictions between NMR and X-ray crystallography data be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tert-butyl group rotation in solution vs. solid state). Use variable-temperature NMR to probe conformational flexibility, and compare with DFT-optimized structures to validate crystallographic data .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the benzodiazole core?

  • Methodological Answer :

  • Analog Synthesis : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 3-methoxyphenoxy position to modulate benzodiazole electrophilicity .
  • Biological Assays : Pair IC50_{50} measurements (e.g., kinase inhibition) with molecular docking to identify critical binding residues .

Q. How can computational modeling predict metabolic pathways or off-target interactions for this compound?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to map interactions with cytochrome P450 enzymes (e.g., CYP3A4) for metabolic stability predictions.
  • MD Simulations : Analyze ligand-protein stability over 100-ns trajectories to identify potential off-target binding .

Q. What experimental methods assess the thermal decomposition mechanisms of this compound?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen atmosphere quantifies weight loss at 200–300°C, while differential scanning calorimetry (DSC) identifies endothermic peaks linked to pyrrolidinone ring decomposition. Coupled with GC-MS, this reveals volatile degradation products (e.g., CO or tert-butyl fragments) .

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